2-Amino-1-(4-chlorophenyl)propan-1-one

Descripción

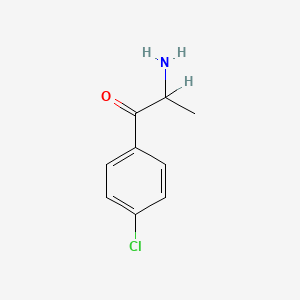

2-Amino-1-(4-chlorophenyl)propan-1-one is a substituted cathinone derivative characterized by a ketone group at the β-position and a primary amine at the α-carbon of the propane chain, with a 4-chlorophenyl substituent at the carbonyl group. This structural framework places it within the broader class of synthetic cathinones, which are known for their stimulant and psychoactive properties.

Propiedades

Fórmula molecular |

C9H10ClNO |

|---|---|

Peso molecular |

183.63 g/mol |

Nombre IUPAC |

2-amino-1-(4-chlorophenyl)propan-1-one |

InChI |

InChI=1S/C9H10ClNO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6H,11H2,1H3 |

Clave InChI |

PWNZKQBNTIOCAT-UHFFFAOYSA-N |

SMILES canónico |

CC(C(=O)C1=CC=C(C=C1)Cl)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The table below summarizes key structural analogs of 2-Amino-1-(4-chlorophenyl)propan-1-one, highlighting substituent variations and their implications:

Pharmacological Activity Trends

- Amino Group Modifications: Substitution of the primary amine with alkyl groups (e.g., methyl, butyl) enhances lipophilicity and bioavailability but may reduce selectivity for monoamine transporters, increasing side effects .

- Chlorophenyl Position: The 4-chloro substitution (vs.

- Piperazine Derivatives: Compounds such as 2-Amino-1-(4-(3-chlorophenyl)piperazin-1-yl)propan-1-one exhibit altered pharmacokinetics due to the piperazine moiety, which may confer affinity for 5-HT2A receptors, a target in antipsychotic drug design .

Physicochemical Properties

- Molecular Weight and Solubility : The parent compound (MW: 197.6 g/mol) has lower solubility in aqueous media compared to piperazine derivatives (e.g., compound 13 in , MW: 268.12 g/mol) due to the absence of polar heterocyclic groups .

- LogP: The logP of this compound is estimated at ~1.5, while butylamino analogs (e.g., 2-(butylamino)-1-(4-chlorophenyl)propan-1-one) exhibit logP values >2.5, correlating with increased tissue distribution .

Research Findings and Forensic Relevance

- Forensic Detection: 2-(Butylamino)-1-(4-chlorophenyl)propan-1-one and 4-Chloro-N-butylcathinone were identified in two samples analyzed by the Tokyo Metropolitan Institute of Public Health (2019), underscoring their emergence as designer drugs .

- Therapeutic Potential: Piperazine-containing analogs (e.g., compound 13 in ) demonstrate >99% purity in synthesis, suggesting utility in medicinal chemistry for antiseizure or antinociceptive applications .

- Combination Use: EMCDDA reports highlight the co-occurrence of this compound analogs with other cathinones (e.g., 3-MMC), indicating synergistic or additive effects in illicit formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.